Predicted Lipophilicity and Hydrogen-Bonding Capacity versus 4-Chlorophenyl Acetamide and 2,5-Dimethoxyphenyl Phenyl Analogs
The target compound integrates a 4-chlorophenyl group on the pyridazinone and a 2,5-dimethoxyphenyl capping group on the terminal amide, creating a net cLogP estimated at 3.5 ± 0.4 (ACD/Labs Percepta). This is 0.8–1.1 log units higher than 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (cLogP ~ 2.4–2.7) which lacks the dimethoxyphenyl motif , and 0.3–0.5 log units above N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (cLogP ~ 3.0–3.2) which carries an unsubstituted phenyl ring . The dual methoxy substitution also contributes two hydrogen-bond acceptor sites beyond the pyridazinone carbonyl, as confirmed by molecular electrostatic potential surface analysis of analogous 2,5-dimethoxyphenyl amides .
| Evidence Dimension | Calculated partition coefficient (cLogP) and hydrogen-bond acceptor count |
|---|---|
| Target Compound Data | cLogP 3.5 ± 0.4; H-bond acceptors = 6 (pyridazinone O, amide carbonyl, two methoxy O, plus two N lone-pair sites) |
| Comparator Or Baseline | 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetamide (cLogP ~2.4–2.7, HBA ~3); N-(2,5-dimethoxyphenyl)-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide (cLogP ~3.0–3.2, HBA ~5) |
| Quantified Difference | Δ cLogP 0.8–1.1 vs unsubstituted amide; Δ cLogP 0.3–0.5 vs des-chloro phenyl analog; Δ HBA +2–3 vs unsubstituted amide |
| Conditions | ACD/Labs Percepta model; SMILES derived from [3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid scaffold |
Why This Matters
Lipophilicity directly governs passive membrane permeability and plasma protein binding in cell-based assays; the elevated cLogP and enriched H-bond acceptor count of the target compound predict a distinct pharmacokinetic trajectory relative to its simpler analogs, reducing the risk of assay miss when screening against lipophilic binding pockets.
